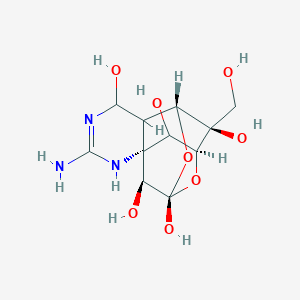
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine, also known as DY131, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it a valuable tool in studying various biological processes. In
Mechanism of Action
The mechanism of action of 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine is not fully understood. However, it is believed to interact with lipid membranes and alter their properties. This interaction may affect the activity of enzymes involved in lipid metabolism and cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. It has also been shown to affect the activity of various signaling pathways, such as the MAPK/ERK pathway. Additionally, it has been found to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine in lab experiments is its ability to selectively target lipid membranes. This makes it a valuable tool in studying various biological processes that involve lipid membranes. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the concentration used in experiments to avoid adverse effects on cells.
Future Directions
There are a number of future directions for research involving 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine. One area of interest is the development of new fluorescent probes based on this compound for studying lipid membranes. Additionally, further investigation into its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs for treating diseases such as cancer and metabolic disorders. Finally, exploring the potential of this compound as a tool for studying lipid metabolism in vivo could provide valuable insights into the role of lipids in various physiological processes.
Conclusion
In conclusion, this compound is a valuable tool in scientific research due to its unique properties and potential applications. Its ability to selectively target lipid membranes makes it a valuable tool in studying various biological processes. Further research into its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs for treating a wide range of diseases.
Synthesis Methods
The synthesis of 1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine is a multistep process that involves the reaction of 1,4-dibromobutane with phenylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with pyrrolidine to yield the final compound. This method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
1-(5,5-Diphenylpent-2-yn-1-yl)pyrrolidine has been found to have a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins to lipid membranes. It has also been used as a tool to study the activity of enzymes involved in lipid metabolism. Additionally, it has been used to study the role of lipid rafts in cellular signaling and to investigate the mechanisms of action of various drugs.
properties
Molecular Formula |
C21H23N |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(5,5-diphenylpent-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C21H23N/c1-3-11-19(12-4-1)21(20-13-5-2-6-14-20)15-7-8-16-22-17-9-10-18-22/h1-6,11-14,21H,9-10,15-18H2 |
InChI Key |
LIJXCAFRPKFKCP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)


![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)
